c[-Arg-Gly-Asp-Acpca35-]
Description
c[-Arg-Gly-Asp-Acpca35-] is a synthetic cyclic peptide featuring the Arg-Gly-Asp (RGD) motif, a tripeptide sequence widely recognized for its role in mediating cell adhesion via integrin binding . The compound includes a cyclization modification with the amino acid substitution Acpca (aminocyclopentane carboxylic acid), which enhances structural stability and optimizes binding affinity to integrins such as αvβ3 and αvβ6 . Cyclic RGD peptides are of significant therapeutic interest due to their ability to inhibit integrin-mediated processes, including angiogenesis, tumor metastasis, and thrombosis . The "Acpca35" designation likely refers to a specific stereochemical configuration or substitution position within the cyclic structure, which influences receptor specificity and pharmacokinetic properties .
Properties
Molecular Formula |
C18H29N7O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(1R,4S,10S,13S,15R)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
CFCPTSHVAOVLJR-HHHUOAJASA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O |
Canonical SMILES |
C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The RGD motif is conserved across natural and synthetic integrin ligands. Below is a comparative analysis of c[-Arg-Gly-Asp-Acpca35-] and related compounds:
*50% inhibitory concentration (IC50) for αvβ3 binding.
Key Findings:
- Acpca Substitutions : The Acpca modification in c[-Arg-Gly-Asp-Acpca35-] enhances integrin binding compared to linear RGD peptides (e.g., GRGDS) by stabilizing the bioactive conformation . However, its IC50 (7.2 nM) is higher than c[-Arg-Gly-Asp-Acpca32-] (1.5 nM), suggesting that the position and stereochemistry of Acpca critically influence potency .
- Natural vs. Synthetic Ligands: Snake venom disintegrins like GBV-Ⅳ4 exhibit high potency against platelet integrins (IC50 ~0.34 μg/mL) but lack specificity for αvβ3/β6, limiting their utility in oncology .
Mechanistic Insights
- Binding Specificity : The helical conformation following the RGD motif in cyclic peptides is critical for high-affinity integrin binding. For example, c[-Arg-Gly-Asp-Acpca35-] likely adopts a β-hairpin structure that positions hydrophobic residues (e.g., Acpca) to interact with integrin subpockets, enhancing selectivity for αvβ3/β6 .
- Toxicity and Reversibility : Unlike some linear RGD peptides (e.g., GRGDS), cyclic RGD analogs like c[-Arg-Gly-Asp-Acpca35-] show reversible inhibition and low cytotoxicity, making them suitable for long-term therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
